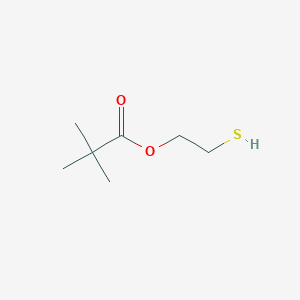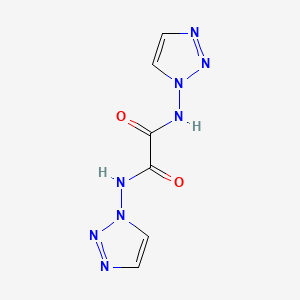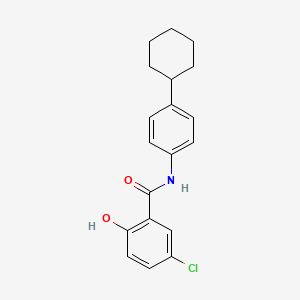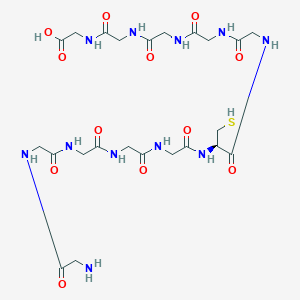![molecular formula C15H22OSi B12578526 Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- CAS No. 200192-51-4](/img/structure/B12578526.png)
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to two methyl groups, a 1-phenyl-3-butenyl group, and a 2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction involves the addition of a silane to an alkene or alkyne, forming a silicon-carbon bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Substituted silanes with various functional groups.
科学的研究の応用
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biological macromolecules. The pathways involved often include hydrosilylation, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne.
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 1-phenyl-3-butenyl and 2-propenyl groups.
Trimethylsilane: Contains three methyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Uniqueness
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both 1-phenyl-3-butenyl and 2-propenyl groups allows for versatile applications in various fields, distinguishing it from other silanes.
特性
CAS番号 |
200192-51-4 |
|---|---|
分子式 |
C15H22OSi |
分子量 |
246.42 g/mol |
IUPAC名 |
dimethyl-(1-phenylbut-3-enoxy)-prop-2-enylsilane |
InChI |
InChI=1S/C15H22OSi/c1-5-10-15(14-11-8-7-9-12-14)16-17(3,4)13-6-2/h5-9,11-12,15H,1-2,10,13H2,3-4H3 |
InChIキー |
LHLSLTPIHBXRGS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC=C)OC(CC=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)



![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)

![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
